

Spectroscopic Profile of Allobetulin: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Allobetulin**, a rearranged oleanane-type triterpenoid. The information presented herein is intended to serve as a core reference for researchers engaged in the identification, characterization, and development of **Allobetulin** and its derivatives. This document collates Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the replication and validation of these findings.

Spectroscopic Data of Allobetulin

The structural elucidation of **Allobetulin** has been extensively performed using a combination of spectroscopic techniques. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed molecular structure of organic compounds. The ¹H and ¹³C NMR data for **Allobetulin** are presented below.

Table 1: ¹H NMR Spectroscopic Data for **Allobetulin** (CDCl₃)



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment	Reference
3.78	d	7.6	1H	H-28b	[1]
3.53	S	1H	H-19	[1]	
3.44	d	7.6	1H	H-28a	[1]
3.20	dd	11.4, 4.8	1H	H-3	[1]
1.20-1.72	m	24H	CH, CH₂	[1]	
0.98	S	6Н	2 × CH₃	[1]	
0.93	S	3H	СНз	[1]	
0.91	S	3H	СНз	[1]	
0.85	S	ЗН	СНз	[1]	- -
0.80	S	ЗН	СНз	[1]	- -
0.77	S	3H	СН₃	[1]	

Table 2: 13C NMR Spectroscopic Data for Allobetulin (CDCl3)



88.15 C-19 [I] 79.14 C-3 [I] 71.26 C-28 [I] 55.50 [I] 51.09 [I] 46.81 [I] 43.29 [I] 41.49 [I] 40.71 [I] 38.93 [I] 38.86 [I] 37.25 [I] 36.68 [I] 36.62 [I] 35.12 [I] 34.10 [I] 32.68 [I] 32.15 [I] 28.78 C-29 or C-30 [I] 27.95 C-2 [I] 26.42 [I]	Chemical Shift (δ) ppm	Carbon Atom Assignment	Reference
71.26	88.15	C-19	[1]
55.50 [1] 51.09 [1] 46.81 [1] 43.29 [1] 41.49 [1] 40.71 [1] 38.93 [1] 38.86 [1] 37.25 [1] 36.68 [1] 36.22 [1] 35.12 [1] 34.10 [1] 32.68 [1] 32.68 [1] 28.78 C-29 or C-30 [1] 26.42 [1]	79.14	C-3	[1]
51.09 [1] 46.81 [1] 43.29 [1] 41.49 [1] 40.71 [1] 38.93 [1] 38.86 [1] 37.25 [1] 36.68 [1] 36.22 [1] 34.10 [1] 32.68 [1] 32.68 [1] 22.795 C-2 [1] 26.42 [1]	71.26	C-28	[1]
46.81 [1] 43.29 [1] 41.49 [1] 40.71 [1] 38.93 [1] 38.86 [1] 37.25 [1] 36.68 [1] 36.22 [1] 35.12 [1] 34.10 [1] 32.68 [1] 32.15 [1] 28.78 C-29 or C-30 [1] 27.95 C-2 [1]	55.50	[1]	_
43.29	51.09	[1]	_
41.49 [1] 40.71 [1] 38.93 [1] 38.86 [1] 37.25 [1] 36.68 [1] 35.12 [1] 34.10 [1] 32.68 [1] 32.15 [1] 28.78 C-29 or C-30 [1] 27.95 C-2 [1]	46.81	[1]	_
40.71 [1] 38.93 [1] 38.86 [1] 37.25 [1] 36.68 [1] 35.12 [1] 34.10 [1] 32.68 [1] 32.68 [1] 28.78 C-29 or C-30 [1] 27.95 C-2 [1]	43.29	[1]	_
38.93 [1] 38.86 [1] 37.25 [1] 36.68 [1] 35.12 [1] 34.10 [1] 33.91 [1] 32.68 [1] 32.15 [1] 28.78 C-29 or C-30 [1] 27.95 C-2 [1]	41.49	[1]	_
38.86 [1] 37.25 [1] 36.68 [1] 36.22 [1] 35.12 [1] 34.10 [1] 32.68 [1] 32.68 [1] 28.78 C-29 or C-30 [1] 27.95 C-2 [1]	40.71	[1]	_
37.25 [1] 36.68 [1] 36.22 [1] 35.12 [1] 34.10 [1] 32.68 [1] 32.68 [1] 28.78 C-29 or C-30 [1] 27.95 C-2 [1]	38.93	[1]	_
36.68 [1] 36.22 [1] 35.12 [1] 34.10 [1] 33.91 [1] 32.68 [1] 32.15 [1] 28.78 C-29 or C-30 [1] 27.95 C-2 [1] 26.42 [1]	38.86	[1]	_
36.22 [1] 35.12 [1] 34.10 [1] 32.68 [1] 32.15 [1] 28.78 C-29 or C-30 [1] 27.95 C-2 [1]	37.25	[1]	_
35.12 [1] 34.10 [1] 33.91 [1] 32.68 [1] 32.15 [1] 28.78 C-29 or C-30 [1] 27.95 C-2 [1]	36.68	[1]	_
34.10 [1] 33.91 [1] 32.68 [1] 32.15 [1] 28.78 C-29 or C-30 [1] 27.95 C-2 [1] 26.42 [1]	36.22	[1]	_
33.91 [1] 32.68 [1] 32.15 [1] 28.78 C-29 or C-30 [1] 27.95 C-2 [1]	35.12	[1]	_
32.68 [1] 32.15 [1] 28.78 C-29 or C-30 [1] 27.95 C-2 [1]	34.10	[1]	_
32.15 [1] 28.78 C-29 or C-30 [1] 27.95 C-2 [1] 26.42 [1]	33.91	[1]	_
28.78	32.68	[1]	_
27.95 C-2 [1] 26.42 [1]	32.15	[1]	_
26.42 [1]	28.78	C-29 or C-30	[1]
	27.95	C-2	[1]
26.20 [1]	26.42	[1]	
	26.20	[1]	_



24.52	C-29 or C-30	[1]
20.96	[1]	_
18.25	[1]	_
16.47	[1]	_
15.68	[1]	_
15.37	[1]	_
13.48	[1]	

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for **Allobetulin** are summarized below.

Table 3: IR Spectroscopic Data for Allobetulin

Wavenumber (cm⁻¹)	Functional Group Assignment	Reference
3423	O-H stretching	[1]
2927, 2860	C-H stretching	[1]
1751	C=O stretching (trace impurity or overtone)	[1]
1448	C-H bending	[1]
1384, 1375	C-H bending (gem-dimethyl)	[1]
1033, 1007	C-O stretching	[1]
767, 730	[1]	

Mass Spectrometry (MS)



Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The high-resolution mass spectrometry (HRMS) data confirms the molecular formula of **Allobetulin**.

Table 4: Mass Spectrometry Data for Allobetulin

lon	Calculated m/z	Found m/z	Molecular Formula	Reference
[M+H] ⁺	443.3889	443.3884	С30Н51О2	[2]

The mass spectrum of **allobetulin** also shows characteristic fragmentation peaks for the oleanane backbone at m/z 207, 189, 134, 107, 95, 81, 69, and 55.[3]

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard practices for the analysis of triterpenoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at frequencies of 400 MHz or higher for ¹H and 100 MHz or higher for ¹³C.[2][4]
- Sample Preparation: A few milligrams of purified **Allobetulin** are dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃).[1][5] Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing.[6]
- Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C spectra. For more detailed structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to establish proton-proton and proton-carbon correlations.[7][8]

Infrared (IR) Spectroscopy

• Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is commonly used.[5]



- Sample Preparation: For solid samples like **Allobetulin**, the Attenuated Total Reflectance (ATR) method is frequently employed, where a small amount of the solid is pressed against a crystal (e.g., ZnSe or diamond).[1] Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.
- Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.[9] The data is processed to show the percentage of transmittance or absorbance as a function of wavenumber.

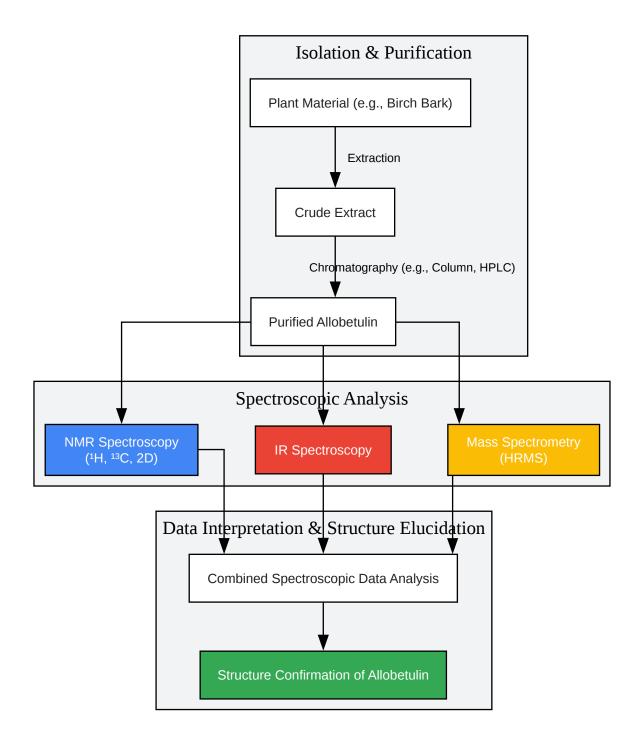
Mass Spectrometry (MS)

- Instrumentation: High-resolution mass spectrometry (HRMS) is often performed using a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer.[2]
- Ionization Technique: Electrospray ionization (ESI) is a common ionization method for triterpenoids, typically in positive ion mode to observe the [M+H]+ ion.[2] Atmospheric Pressure Chemical Ionization (APCI) is another suitable technique.[10][11]
- Data Acquisition: The mass spectrum is acquired over a relevant mass-to-charge (m/z) range to detect the molecular ion and characteristic fragment ions.

Workflow for Spectroscopic Analysis of Allobetulin

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like **Allobetulin**.





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Caption: Workflow of **Allobetulin** Spectroscopic Analysis.



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